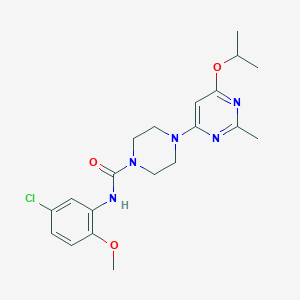

N-(5-chloro-2-methoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN5O3/c1-13(2)29-19-12-18(22-14(3)23-19)25-7-9-26(10-8-25)20(27)24-16-11-15(21)5-6-17(16)28-4/h5-6,11-13H,7-10H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIFVGNMBSABRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with Carboxamide Group: The piperazine is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.

Introduction of the Chlorinated Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a chlorinated methoxybenzene derivative with the piperazine intermediate.

Attachment of the Isopropoxy-Methylpyrimidinyl Group: The final step is the coupling of the piperazine derivative with an isopropoxy-methylpyrimidine compound, often facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions to achieve substitution reactions.

Major Products

Oxidation: Phenolic derivatives and quinones.

Reduction: Amines and alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the substituted aromatic groups allow it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(3-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide ()

- Structural Difference : The aromatic ring has a 3-chloro substituent instead of 5-chloro-2-methoxy.

N-(2-methoxyphenyl) and N-(4-methoxyphenyl) Derivatives (: A16, A18)

- A16 : N-(2-methoxyphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide

- Melting Point: 188.5–190.7°C.

- A18 : N-(4-methoxyphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide

- Melting Point: 184.9–186.9°C.

- Comparison: The target compound’s 5-chloro-2-methoxyphenyl group introduces both chloro and methoxy substituents, likely enhancing lipophilicity compared to mono-substituted analogs. This could improve membrane permeability and target engagement .

N-(2-chloro-6-fluorophenyl) Derivatives (: A25–A30)

- Example : A25 (N-(2-chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide)

- Melting Point: 191.2–194.5°C; Yield: 48.3%.

- The target compound’s isopropoxy group on pyrimidine may confer similar stabilization .

Heterocyclic Core Modifications

Pyrimidinyl vs. Pyridinyl Moieties

- : 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide

- Features a pyridinyl core with trifluoromethyl and chloro substituents.

Quinazolinone Derivatives ()

- Example : A27 (N-(2-chloro-5-methylphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide)

- Melting Point: 197.9–199.6°C; Yield: 45.2%.

- Implications: Quinazolinone moieties introduce planar, conjugated systems that may enhance binding to hydrophobic pockets. The target compound’s pyrimidinyl-isopropoxy group provides bulkier substituents, which could influence selectivity .

Physicochemical Properties

Table 1: Melting Points and Yields of Selected Analogs

- Trends :

- Methoxy-substituted derivatives (A16, A18) exhibit lower melting points compared to chloro/fluoro analogs, suggesting reduced crystallinity due to weaker intermolecular forces.

- Chloro substituents correlate with higher melting points, likely due to enhanced molecular symmetry and packing efficiency .

Lipoxygenase Inhibition ()

- N-(5-chloro-2-methoxyphenyl) derivatives in exhibit lipoxygenase inhibitory activity. The target compound’s 5-chloro-2-methoxy group may similarly enhance enzyme binding through hydrophobic and electronic interactions .

TRPM8 Antagonism ()

- BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) is a potent TRPM8 inhibitor.

Q & A

Q. What are the established synthetic routes for synthesizing N-(5-chloro-2-methoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide?

The synthesis typically involves multi-step reactions:

- Piperazine core formation : Cyclization of ethylenediamine derivatives under basic conditions .

- Functionalization : Nucleophilic substitution to introduce the pyrimidinyl and chloromethoxyphenyl groups. Reaction conditions (e.g., solvent polarity, temperature) are critical for regioselectivity .

- Coupling steps : Carboxamide linkage via reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) with DIEA (N,N-diisopropylethylamine) as a base .

Q. What analytical techniques are essential for characterizing this compound?

Q. How can researchers assess the compound’s stability under experimental conditions?

- Thermal Gravimetric Analysis (TGA) : Evaluates decomposition temperatures .

- pH-dependent stability assays : Monitor degradation in buffers (e.g., via HPLC) to identify optimal storage conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .

- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically .

Q. How should researchers resolve contradictions in biological activity data across assays?

- Purity validation : Ensure ≥95% purity via HPLC and LC-MS to rule out impurities skewing results .

- Dose-response curves : Test multiple concentrations to identify non-linear effects .

- Model diversification : Compare in vitro (cell lines) and in vivo (animal models) data to assess translational relevance .

Q. What strategies elucidate the compound’s mechanism of action in disease pathways?

- Target profiling : Use kinase/inhibitor assays or SPR (surface plasmon resonance) to identify binding partners .

- Computational docking : Predict interactions with receptors (e.g., GPCRs or kinases) using molecular dynamics simulations .

- Gene knockout models : CRISPR/Cas9-mediated deletion of suspected targets to confirm functional relevance .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

Q. What methods validate the compound’s selectivity for intended biological targets?

- Off-target screening : Use broad-panel kinase assays or proteome-wide affinity profiling .

- Crystallographic studies : Compare binding modes with homologous proteins to identify selectivity-determining residues .

Data Analysis & Experimental Design

Q. How should researchers design dose-ranging studies for in vivo efficacy trials?

Q. What statistical approaches are recommended for analyzing contradictory results in replicate experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.